molecular formula C9H12FNS B13519083 1-(2-Fluoro-6-(methylthio)phenyl)ethan-1-amine

1-(2-Fluoro-6-(methylthio)phenyl)ethan-1-amine

Katalognummer: B13519083
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: BVVQVYIHOWQIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H12FNS It is characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrophenol and methylthiol.

    Nitration and Reduction: The nitro group on 2-fluoro-6-nitrophenol is reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Thioether Formation: The amine group is then reacted with methylthiol to form the methylsulfanyl group.

    Final Coupling: The resulting intermediate is coupled with ethanamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of 1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of de-fluorinated or modified amine derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom and methylsulfanyl group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[2-fluoro-6-(methylthio)phenyl]ethan-1-amine: Similar structure but with a methylthio group instead of a methylsulfanyl group.

    1-[2-fluoro-6-(methoxy)phenyl]ethan-1-amine: Similar structure but with a methoxy group instead of a methylsulfanyl group.

Uniqueness

1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C9H12FNS

Molekulargewicht

185.26 g/mol

IUPAC-Name

1-(2-fluoro-6-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C9H12FNS/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3

InChI-Schlüssel

BVVQVYIHOWQIHW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC=C1SC)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.